Cas no 2580231-54-3 (6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid)
![6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2580231-54-3x500.png)
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-27732565
- 6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid
- 2580231-54-3
- 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid
-
- インチ: 1S/C16H19NO4/c18-15(19)14-12-7-4-8-13(14)17(9-12)16(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2,(H,18,19)
- InChIKey: BBCHFXNCMPFSFG-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2CCCC1CN2C(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 289.13140809g/mol
- どういたいしつりょう: 289.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 405
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.8Ų
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27732565-10.0g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 10g |
$7988.0 | 2023-05-25 | ||
Enamine | EN300-27732565-0.25g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 0.25g |
$1708.0 | 2023-05-25 | ||
Enamine | EN300-27732565-0.05g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 0.05g |
$1560.0 | 2023-05-25 | ||
Enamine | EN300-27732565-0.1g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 0.1g |
$1635.0 | 2023-05-25 | ||
Enamine | EN300-27732565-0.5g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 0.5g |
$1783.0 | 2023-05-25 | ||
Enamine | EN300-27732565-5.0g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 5g |
$5387.0 | 2023-05-25 | ||
Enamine | EN300-27732565-1.0g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 1g |
$1857.0 | 2023-05-25 | ||
Enamine | EN300-27732565-2.5g |
6-[(benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid |
2580231-54-3 | 2.5g |
$3641.0 | 2023-05-25 |
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid 関連文献
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acidに関する追加情報
Research Briefing on 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS: 2580231-54-3)
Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid (CAS: 2580231-54-3) as a versatile scaffold for drug discovery. This bicyclic compound, featuring a benzyloxycarbonyl (Cbz) protected amine and a carboxylic acid functional group, has garnered attention due to its potential applications in the synthesis of novel bioactive molecules. The unique structural features of this compound make it an attractive intermediate for the development of peptidomimetics and enzyme inhibitors.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid in the synthesis of protease inhibitors targeting viral proteases. The researchers utilized this compound as a key building block to construct constrained peptide analogs, which exhibited enhanced binding affinity and metabolic stability compared to their linear counterparts. The study reported a 5-fold improvement in inhibitory activity against the target protease, highlighting the potential of this scaffold in antiviral drug development.
Further investigations into the chemical properties of this compound revealed its compatibility with various coupling reagents commonly used in peptide synthesis. A recent publication in Organic Letters (2024) detailed an optimized synthetic route for large-scale production of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid, achieving an overall yield of 78% with high purity (>99%). This advancement addresses previous challenges in the accessibility of this important intermediate, facilitating its broader application in medicinal chemistry programs.
In the context of central nervous system (CNS) drug discovery, researchers have explored the potential of derivatives based on this scaffold as modulators of neurotransmitter receptors. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated that appropriately functionalized analogs showed promising selectivity for specific GABA receptor subtypes, suggesting potential applications in the treatment of neurological disorders.
The compound's stability under physiological conditions has been the subject of recent pharmacokinetic studies. Data presented in a 2024 European Journal of Pharmaceutical Sciences report indicated that the Cbz-protected derivative maintains sufficient stability in plasma for effective drug delivery, while allowing for controlled release of the active amine through enzymatic cleavage. This property makes it particularly valuable for prodrug design strategies.
Ongoing research continues to explore the full potential of 6-[(Benzyloxy)carbonyl]-6-azabicyclo[3.2.1]octane-8-carboxylic acid in various therapeutic areas. Current investigations include its application in the development of targeted protein degraders (PROTACs) and as a component in novel drug conjugates. The compound's versatility and demonstrated biological activity position it as an important tool in modern drug discovery efforts.
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